molecular formula C9H7BrN2O3 B1527754 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 1134328-13-4

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B1527754
CAS No.: 1134328-13-4
M. Wt: 271.07 g/mol
InChI Key: NVYCZOPCDLFQNX-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7BrN2O3 . It has a molecular weight of 271.07 .


Physical And Chemical Properties Analysis

This compound is a light yellow solid .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of novel compounds from indazole carboxylic acids, such as 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, leading to the creation of biologically active compounds. These compounds are of interest as starting materials for synthesizing analogs of biologically active substances (Grinev et al., 1987).

Anticancer Activity

Another area of application involves the synthesis and anticancer evaluation of certain derivatives, like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which have shown promising results against various cancer cell lines. These studies indicate the potential of such compounds in cancer therapy (Bekircan et al., 2008).

Peptidomimetic and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, prepared through ruthenium-catalyzed synthesis, serve as valuable scaffolds for creating peptidomimetics or other biologically active compounds. This innovative approach overcomes the challenges associated with the Dimroth rearrangement, showcasing the compound's versatility in medicinal chemistry applications (Ferrini et al., 2015).

β-Lactamase Inhibitor Development

The compound has also been utilized in the synthesis of β-lactamase inhibitors, demonstrating potent inhibitory effects against bacterial β-lactamases. This application highlights its importance in combating antibiotic resistance by enhancing the efficacy of penicillin or cephalosporin antibiotics against β-lactamase-producing bacteria (Osborne et al., 1994).

Antiallergic Compounds

Indazole derivatives have been investigated for their antiallergic properties, with some compounds showing significant potency compared to established antiallergic drugs. This suggests their potential use in developing new treatments for allergic reactions (Buckle et al., 1983).

Regioselective Synthesis and Functionalization

The compound's derivatives have been subjected to regioselective protection and subsequent amine coupling reactions, demonstrating their utility in synthesizing novel indazole-based derivatives. These methodologies enable the creation of compounds with potential pharmacological applications (Slade et al., 2009).

Safety and Hazards

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

5-bromo-6-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCZOPCDLFQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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